1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea
Description
1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring and a piperidine moiety, making it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O2/c1-12-10-14(19(2)18-12)11-16-15(21)17-13-4-6-20(7-5-13)8-9-22-3/h10,13H,4-9,11H2,1-3H3,(H2,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYGQJPHYQHVBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CNC(=O)NC2CCN(CC2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkylating agent, such as methyl iodide, to introduce the dimethyl groups at the 2 and 5 positions.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as 4-piperidone, with an appropriate reagent.
Coupling Reaction: The final step involves the coupling of the alkylated pyrazole with the piperidine moiety using a coupling reagent, such as carbonyldiimidazole, to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); typically carried out in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression or DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-hydroxyethyl)piperidin-4-yl]urea: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-ethoxyethyl)piperidin-4-yl]urea: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxyethyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
